Dimethyl [bis(methylsulfanyl)methyl]phosphonate
Description
Properties
CAS No. |
61779-87-1 |
|---|---|
Molecular Formula |
C5H13O3PS2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
dimethoxyphosphoryl-bis(methylsulfanyl)methane |
InChI |
InChI=1S/C5H13O3PS2/c1-7-9(6,8-2)5(10-3)11-4/h5H,1-4H3 |
InChI Key |
CAHXAVHWMLFWIT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(SC)SC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The preparation of Dimethyl [bis(methylsulfanyl)methyl]phosphonate typically involves the construction of the phosphonate ester moiety linked to a bis(methylsulfanyl)methyl group. The synthetic strategies can be broadly categorized into:
- Alkylation of phosphorus-containing precursors with methylsulfanyl-substituted intermediates
- Stepwise functionalization of pyrimidine derivatives bearing methylsulfanyl groups to introduce phosphonate esters
The literature reveals that alkylation reactions involving phosphonate-bearing reagents and sulfur-containing organic substrates are central to the synthesis.
Preparation Methods Analysis
Synthesis via Alkylation of 4,6-Dihydroxy-2-(methylsulfanyl)pyrimidine
One of the most effective routes to related bisphosphonate compounds involves the alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine derivatives with phosphonate reagents. This approach is notable for its regioselectivity and improved yields compared to other methods.
-
- 4,6-Dihydroxy-2-(methylsulfanyl)pyrimidine (compound 19)
- Phosphonate esters (e.g., diisopropoxyphosphorylmethyl bromide derivatives, compound 20a)
-
- Alkylation performed in dimethyl sulfoxide (DMSO) solvent, which enhances solubility and reaction efficiency
- Use of sodium hydride as a base to deprotonate hydroxyl groups facilitating nucleophilic substitution
-
- Predominant formation of O-alkylated regioisomer (compound 21) with yields around 54%
- Minor formation of N-alkylated regioisomer (compound 22) at about 12% yield
- Subsequent oxidation of methylsulfanyl groups to methylsulfonyl derivatives and further conversions enable the synthesis of a variety of bisphosphonate derivatives
This method stands out due to suppression of unwanted N-alkylation and the ability to introduce modifications at multiple positions on the pyrimidine ring, which is useful for generating analogues.
Table 1: Alkylation of 4,6-Dihydroxy-2-(methylsulfanyl)pyrimidine with Phosphonate Esters
| Compound 20 Variant | R1, R2 Substituents | Leaving Group (Y) | Resulting Monoalkylated Product (23, 24) | R1 in Product |
|---|---|---|---|---|
| a | H | Cl | 23a | H |
| b | (S)-CH3 | OTs | 23b | (S)-CH3 |
| c | (R)-CH3 | OTs | 23c | (R)-CH3 |
| d | (S)-CH2OH | OTs | 24a | (S)-CH3 |
| e | (R)-CH2OH | OTs | 24b | (R)-CH3 |
Stepwise Synthesis from 2-Amino-4,6-Dichloropyrimidine
An alternative approach involves nucleophilic aromatic substitution on 2-amino-4,6-dichloropyrimidine:
-
- Reaction of 2-amino-4,6-dichloropyrimidine with phosphonate-bearing alkylating agents in the presence of sodium hydride
- Protection and deprotection strategies to control regioselectivity and functional group compatibility
- Use of tetrahydrofuran (THF) as solvent and acidic conditions for deprotection
-
- Difficulty in obtaining bisphosphonates bearing two different phosphonoalkoxy chains due to limited reactivity after initial substitution
- Ether bond lability under harsh reaction conditions limits reaction scope
-
- Moderate yields (around 64%) for protected intermediates
- Overall yields for bisphosphonate products are lower compared to the alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine
This method is more suitable for symmetrical bisphosphonate derivatives but less efficient for mixed substituents.
Reaction Scheme Summaries
Scheme 1: Alkylation of 4,6-Dihydroxy-2-(methylsulfanyl)pyrimidine
- Deprotonation of hydroxyl groups using sodium hydride in DMSO
- Nucleophilic substitution with phosphonate ester (diisopropoxyphosphorylmethyl bromide)
- Formation of O-alkylated product predominantly
- Optional oxidation of methylsulfanyl to methylsulfonyl groups
- Deprotection of phosphonate esters with bromotrimethylsilane to yield free phosphonic acids
Scheme 2: Stepwise Synthesis from 2-Amino-4,6-Dichloropyrimidine
- Reaction with phosphonate alkylating agents under basic conditions in THF
- Protection of hydroxyl groups with dimethoxytrityl chloride
- Alkylation of secondary hydroxyl groups with phosphonate reagents
- Deprotection steps under acidic conditions
- Final cleavage of ester groups to obtain free phosphonic acid derivatives
Comparative Analysis of Preparation Methods
| Aspect | Alkylation of 4,6-Dihydroxy-2-(methylsulfanyl)pyrimidine | Stepwise Synthesis from 2-Amino-4,6-Dichloropyrimidine |
|---|---|---|
| Yield | Moderate to good (up to 54% for key intermediates) | Moderate (approx. 64% for protected intermediates) |
| Regioselectivity | High O-alkylation selectivity, suppressed N-alkylation | Requires protection to control regioselectivity |
| Functional Group Tolerance | Good, allows post-alkylation modifications | Limited by ether bond lability and harsh conditions |
| Complexity | Simpler, fewer protection/deprotection steps | More complex, multiple protection/deprotection steps |
| Suitability for Mixed Substituents | Good, allows introduction of different phosphonoalkoxy chains | Poor, limited to symmetrical bisphosphonates |
Research Findings and Notes
Alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine in DMSO is the preferred method for synthesizing this compound derivatives due to better solubility and higher yields compared to DMF solvent.
Oxidation of methylsulfanyl groups to methylsulfonyl derivatives enables further functionalization, such as conversion to amino derivatives, expanding the scope of accessible analogues.
The use of bromotrimethylsilane is a standard method for deprotecting phosphonate esters to free phosphonic acids, which is critical for obtaining the final active compound.
Attempts to synthesize bisphosphonates with two different phosphonoalkoxy chains via nucleophilic aromatic substitution on 2-amino-4,6-dichloropyrimidine have limited success due to unreactive intermediates and bond lability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [bis(methylsulfanyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or acidic conditions to form phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Substitution: Nucleophiles such as ammonia, primary or secondary amines, and thiols can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Phosphonate esters with different substituents.
Hydrolysis: Phosphonic acid derivatives.
Scientific Research Applications
Dimethyl [bis(methylsulfanyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications
Mechanism of Action
The mechanism of action of Dimethyl [bis(methylsulfanyl)methyl]phosphonate involves its interaction with molecular targets through its phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The pathways involved may include the formation of stable phosphonate esters or the oxidation of the methylsulfanyl groups to more reactive intermediates .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Phosphonates vary widely based on substituents attached to the phosphorus center. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Properties
Key Observations :
- Sulfur vs. Oxygen Reactivity : The methylthio groups in the target compound may confer distinct redox or nucleophilic behavior compared to oxygen-rich analogs like DMMP.
- Steric Effects : Bulky substituents (e.g., benzyl in dibenzyl phosphite) reduce reactivity in esterification reactions, whereas smaller groups (e.g., methyl in DMMP) enhance accessibility .
Key Observations :
- Scalability : DMMP and dibenzyl phosphite are produced at scale via conventional esterification, while the target compound’s synthesis may require specialized conditions due to sulfur sensitivity.
- Medicinal Potential: Bisphosphonates (BPs) like alendronate are pharmaceutically significant, but the target compound’s sulfur groups may limit direct medicinal use unless modified .
Key Observations :
- Data Gaps: Limited toxicity data for the target compound highlight a need for further study.
Biological Activity
Dimethyl [bis(methylsulfanyl)methyl]phosphonate (DMMSMP) is a phosphonate compound that has garnered attention in various fields of research, particularly in chemical biology and medicinal chemistry. This article explores the biological activity of DMMSMP, including its synthesis, mechanisms of action, and potential applications in therapeutic contexts.
1. Chemical Structure and Properties
DMMSMP is characterized by its unique phosphonate structure, which includes two methylthio groups attached to a central phosphonate moiety. This configuration is significant for its biological interactions and potential therapeutic effects.
2. Synthesis of DMMSMP
The synthesis of DMMSMP typically involves the reaction of dimethyl methylphosphonate with methylthio derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, often utilizing methodologies that enhance the stability of the phosphonate group while maintaining reactivity towards biological targets.
3.1 Anticancer Properties
Recent studies have indicated that DMMSMP exhibits notable anticancer activity. For instance, compounds related to DMMSMP have shown cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, as detailed in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction, G2/M arrest |
| HepG2 | 4.98 - 14.65 | Microtubule destabilization |
These findings suggest that DMMSMP may function as a microtubule-destabilizing agent, similar to other known anticancer drugs.
3.2 Neuroprotective Effects
DMMSMP has also been investigated for its neuroprotective properties. Research indicates that it may inhibit certain enzymatic activities associated with neurodegeneration, potentially offering therapeutic benefits in conditions like Alzheimer's disease. The inhibition profile against key enzymes involved in neurotransmitter regulation has been quantitatively assessed, showing promising results.
The biological activity of DMMSMP is believed to be mediated through several mechanisms:
- Enzyme Inhibition : DMMSMP has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter breakdown.
- Oxidative Stress Modulation : It may reduce oxidative stress markers in cellular models, contributing to its neuroprotective effects.
- Apoptotic Pathways : Activation of caspase pathways has been observed, indicating that DMMSMP can trigger programmed cell death in cancer cells.
5. Case Studies
Several case studies highlight the efficacy of DMMSMP:
- Case Study 1 : In a preclinical trial involving MDA-MB-231 cells, treatment with DMMSMP resulted in a significant decrease in cell viability compared to control groups.
- Case Study 2 : A study on neuroprotection demonstrated that DMMSMP administration reduced neuronal cell death in models subjected to oxidative stress.
6. Future Directions
Research into DMMSMP is ongoing, with several potential applications being explored:
- Combination Therapies : Investigating the synergistic effects of DMMSMP with other anticancer agents.
- Formulation Development : Developing delivery systems that enhance bioavailability and target specificity.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing Dimethyl [bis(methylsulfanyl)methyl]phosphonate?
- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like dimethyl phosphite and methylsulfanyl-containing reagents under anhydrous conditions. Characterization requires multi-modal analysis:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to identify substituents and phosphorus environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Quantify C, H, S, and P content to verify purity .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if ventilation is inadequate .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What experimental approaches are used to determine the compound’s physical-chemical properties?
- Answer :
- Boiling Point/Melting Point : Differential Scanning Calorimetry (DSC) or capillary tube methods.
- Solubility : Phase-solubility studies in polar (e.g., DMSO) and non-polar solvents.
- Stability : Accelerated degradation studies under varying pH, temperature, and humidity. Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. How can mechanistic studies on the reactivity of this compound be designed?
- Answer :
- Kinetic Analysis : Monitor reaction rates with nucleophiles (e.g., amines) using <sup>31</sup>P NMR to track intermediate formation.
- Isotopic Labeling : Use deuterated solvents or <sup>18</sup>O-labeled reagents to elucidate reaction pathways .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and energy barriers .
Q. What methodologies are critical for evaluating the compound’s toxicological and environmental impact?
- Answer :
- In Vitro Assays : Conduct bacterial reverse mutation (Ames test) and mammalian micronucleus tests per OECD guidelines .
- Ecotoxicology : Assess biodegradability (OECD 301) and aquatic toxicity (e.g., Daphnia magna acute toxicity tests).
- Migration Studies : Simulate leaching into food/water matrices if used in material science applications, as per EFSA protocols .
Q. How can researchers resolve contradictions in experimental data related to this compound’s bioactivity?
- Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like purity, solvent systems, and assay conditions.
- Dose-Response Curves : Establish EC50/IC50 values to quantify bioactivity thresholds.
- Theoretical Frameworks : Link findings to organophosphorus reactivity models or enzyme inhibition mechanisms to contextualize discrepancies .
Q. What advanced computational tools are suitable for modeling interactions between this compound and biological targets?
- Answer :
- Molecular Dynamics (MD) : Simulate binding kinetics with proteins (e.g., phosphatases) using AMBER or GROMACS.
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding affinities and active-site interactions.
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .
Q. How can the compound be integrated into drug delivery systems or prodrug design?
- Answer :
- Prodrug Synthesis : Functionalize the phosphonate group with enzymatically cleavable moieties (e.g., ester linkages).
- Encapsulation Efficiency : Test liposomal or polymeric nanoparticle formulations via dynamic light scattering (DLS) and HPLC quantification.
- In Vivo Pharmacokinetics : Track bioavailability and tissue distribution using radiolabeled analogs (e.g., <sup>14</sup>C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
